molecular formula C27H36O12 B1262465 tinosposinenside A

tinosposinenside A

Cat. No.: B1262465
M. Wt: 552.6 g/mol
InChI Key: OZBWLDZUMGKCEP-JWXWVHOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tinosposinenside A is a natural product found in Tinospora sinensis with data available.

Scientific Research Applications

1. Glycoside Compound Analysis

Tinosposinenside A, identified as a clerodane diterpene glycoside, was isolated from the stems of Tinospora sinensis. This research focused on its structure and absolute configuration, determined through spectroscopic analysis, the modified Mosher's method, and chemical transformation. Additionally, the study examined its inhibitory activities against alpha-glucosidase, providing insights into its potential biochemical interactions and applications (Li, Wei, Fu, & Koike, 2007).

2. Tinospora Cordifolia: Multi-functional Plant

Tinospora cordifolia, which contains this compound, has garnered significant attention for its use in traditional Ayurvedic medicine. Recent studies have revealed active components from the plant that play roles in disease control, highlighting the genetic diversity of the plant and the biological functions of its isolated components in targeting diseases (Saha & Ghosh, 2012).

3. Immunomodulatory Effects of Tinospora Species

A detailed examination of several Tinospora species, including those containing this compound, revealed significant immunomodulatory effects. These findings underscore the plant's traditional use in treating immune-related diseases, although the exact bioactive compounds contributing to these effects require further identification and mechanistic studies (Haque, Jantan, & Bukhari, 2017).

4. Potential Anticancer and Immunomodulatory Properties

Tinospora, including its component this compound, has been investigated for its anticancer and immunomodulatory properties. While there is a long history of using Tinospora in Ayurveda and herbal medicine for various ailments, recent studies have supported its potential in these specific areas, opening avenues for further experimental and clinical research (Mittal & Singh, 2009).

Properties

Molecular Formula

C27H36O12

Molecular Weight

552.6 g/mol

IUPAC Name

[(2S,4aR,6aR,10S,10aS,10bS)-2-(furan-3-yl)-10b-methyl-4,7-dioxo-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,8,9,10,10a-octahydro-1H-benzo[f]isochromen-10-yl] acetate

InChI

InChI=1S/C27H36O12/c1-13(29)37-16-3-4-19(30)27(12-36-25-22(33)21(32)20(31)18(10-28)39-25)7-5-15-24(34)38-17(14-6-8-35-11-14)9-26(15,2)23(16)27/h6,8,11,15-18,20-23,25,28,31-33H,3-5,7,9-10,12H2,1-2H3/t15-,16-,17-,18+,20+,21-,22+,23-,25+,26+,27+/m0/s1

InChI Key

OZBWLDZUMGKCEP-JWXWVHOGSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC(=O)[C@]2([C@@H]1[C@@]3(C[C@H](OC(=O)[C@@H]3CC2)C4=COC=C4)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC(=O)OC1CCC(=O)C2(C1C3(CC(OC(=O)C3CC2)C4=COC=C4)C)COC5C(C(C(C(O5)CO)O)O)O

Synonyms

tinosposinenside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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